Ethyl 4-pyrazolecarboxylate
Overview
Description
Ethyl 4-pyrazolecarboxylate derivatives are a class of compounds that have been extensively studied due to their diverse applications in medicinal chemistry and as building blocks in organic synthesis. These compounds are characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, and a carboxylate group attached to the ethyl group.
Synthesis Analysis
The synthesis of ethyl 4-pyrazolecarboxylate derivatives involves various strategies, including cyclocondensation reactions, Claisen condensation, and multi-component reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and improved yields . Another approach involved the regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate to produce new compounds with high regioselectivity . Additionally, a four-component reaction was employed to synthesize ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, demonstrating the versatility of these compounds in multi-component synthetic processes .
Molecular Structure Analysis
The molecular structures of ethyl 4-pyrazolecarboxylate derivatives have been elucidated using various spectroscopic methods, including NMR, mass spectrometry, UV-Vis, and X-ray crystallography. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction studies . Similarly, X-ray diffraction was used to determine the unexpected structures of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates .
Chemical Reactions Analysis
Ethyl 4-pyrazolecarboxylate derivatives participate in various chemical reactions, including cross-coupling reactions, diazotization, and cyclization. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which could further undergo cyclization to form condensed pyrazoles . Additionally, ethyl 3-amino-5-phenylpyrazole-4-carboxylate underwent diazotization and coupling to afford various pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-pyrazolecarboxylate derivatives are influenced by their molecular structure and substituents. These compounds exhibit a range of properties, such as solubility, melting points, and stability, which are essential for their applications. The acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate were studied using HPLC, X-ray, FT-IR, NMR, and MS to understand their structural and spectroscopic characteristics . The antioxidant properties of a novel pyrazole derivative were evaluated in vitro, demonstrating the potential biological activities of these compounds .
Scientific Research Applications
Facile and Efficient Synthesis of Heterocycle Products Ethyl 4-pyrazolecarboxylate derivatives have been pivotal in synthesizing novel heterocyclic compounds. A notable example is the creation of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process offers a practical route for generating N-fused heterocycle products in good to excellent yields, highlighting its significance in the realm of organic chemistry and drug discovery (Ghaedi et al., 2015).
Corrosion Inhibition for Industrial Applications In the industrial sector, specifically for steel pickling processes, ethyl 4-pyrazolecarboxylate derivatives have shown promising results as corrosion inhibitors. One study demonstrated the high efficiency (98.8%) of ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate as a corrosion inhibitor, showcasing its potential to protect mild steel in aggressive environments. The adherence to the Langmuir adsorption isotherm and the insights from Density Functional Theory (DFT) underline its practicality in industrial applications (Dohare et al., 2017).
Structural and Spectral Characterization Ethyl 4-pyrazolecarboxylate compounds have also been the subject of extensive structural and spectral analyses, which are crucial for understanding their properties and potential applications. For instance, the study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate involved comprehensive analyses using techniques like X-ray diffraction, IR, and NMR spectroscopy. Such detailed characterizations are instrumental in the synthesis and application of these compounds in various scientific domains (Viveka et al., 2016).
Regioselective Synthesis under Ultrasound Irradiation The synthesis of ethyl 4-pyrazolecarboxylate derivatives has been enhanced by methods like ultrasound irradiation, which provide high regioselectivity and yields. This technique not only reduces the reaction times significantly but also supports the structural confirmation of the compounds through crystallographic data, marking a step forward in synthetic methodologies and their application in various scientific fields (Machado et al., 2011).
Safety And Hazards
Ethyl 4-pyrazolecarboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
ethyl 1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-7-8-4-5/h3-4H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACZQOKEFKFNDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191062 | |
Record name | 4-Acetylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-pyrazolecarboxylate | |
CAS RN |
37622-90-5 | |
Record name | Ethyl 1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37622-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037622905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-4-carboxylic acid, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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